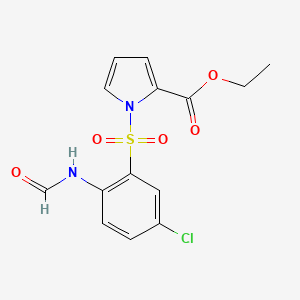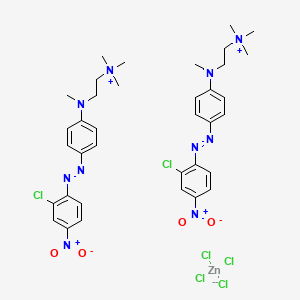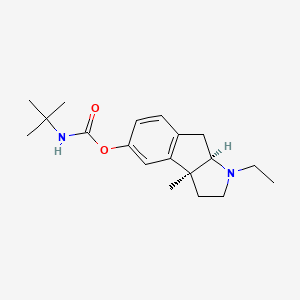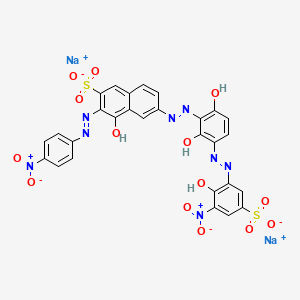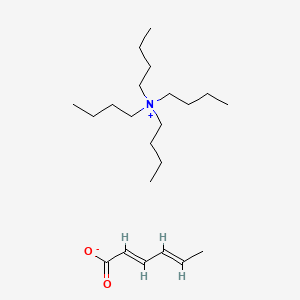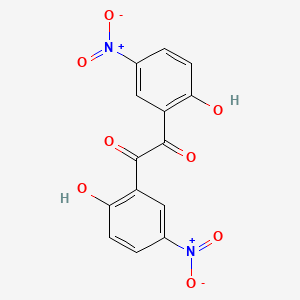
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea is a thiourea derivative with a complex structure that includes an amino group, a chlorine atom, and a phenylmethylene group. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea typically involves the condensation of 2-amino-5-chlorobenzaldehyde with phenylthiourea under specific reaction conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve the use of thioacylation reactions. These methods are efficient and can be scaled up for large-scale production. The use of green chemistry principles, such as aqueous medium reactions and the avoidance of toxic solvents, is also becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimalarial effects.
Industry: Utilized in the production of dyes, elastomers, and photographic films
Wirkmechanismus
The mechanism of action of (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylthiourea: Known for its use in genetic studies and as a reagent in organic synthesis.
1-(2-Furoyl)-3-phenylthiourea: Investigated for its potential anticancer properties.
Phenylthiocarbamide: Used in taste sensitivity studies and as a genetic marker
Eigenschaften
CAS-Nummer |
126145-81-1 |
|---|---|
Molekularformel |
C20H16ClN3S |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
4-(2-amino-5-chlorophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |
InChI |
InChI=1S/C20H16ClN3S/c21-15-11-12-18(22)17(13-15)20(14-7-3-1-4-8-14)23-19(25)24(20)16-9-5-2-6-10-16/h1-13H,22H2,(H,23,25) |
InChI-Schlüssel |
DCMLHBMPTMSGCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



